Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate
Description
Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate is a sodium salt featuring a benzenesulphonate core linked via an iminomethyl (–N=CH–) bridge to a 4-(anilino)phenyl group. The compound’s structure combines aromatic, sulfonate, and imine functionalities, which confer unique physicochemical properties.
Properties
CAS No. |
3168-95-4 |
|---|---|
Molecular Formula |
C19H15N2NaO3S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;2-[(4-anilinophenyl)iminomethyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N2O3S.Na/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17;/h1-14,21H,(H,22,23,24);/q;+1/p-1 |
InChI Key |
ZXTPVTZFEOEZGG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions for each step involve careful control of temperature and the concentration of the nitrating agents to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The process is typically carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.
Chemical Reactions Analysis
Coordination with Palladium(II)
The ligand forms stable complexes with palladium(II) precursors, enabling catalytic applications.
Reaction with [(COD)PdMeCl]
-
Observed Product : Dimeric [(DMSO)₂Pd₂Cl₂Me₂] (Pd-Dim ) forms initially due to steric/electronic factors .
-
Resolution : In situ chloride abstraction (using AgOTf) and addition of 2,6-lutidine yield the desired monomeric complex [L·PdMe(Lu)] .
Key Spectral Signatures of [L2·PdMe(Lu)] (C1) :
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (Pd–Me) | δ 0.06 ppm | |
| ¹³C NMR (Pd–Me) | δ -8.1 ppm | |
| Yield | 55–84% (for C1–C3 ) |
Catalytic Insertion Polymerization
Palladium complexes of this ligand exhibit activity in ethylene polymerization:
Proposed Mechanism :
-
Coordination : Ethylene binds to the palladium center.
-
Insertion : Ethylene inserts into the Pd–Me bond, forming a growing polymer chain.
-
Chain Transfer : Termination via β-hydrogen elimination or chain transfer agents.
Steric and Electronic Effects
Substituents on the ligand influence reactivity:
-
Electron-Donating Groups (e.g., -OMe in L2 ): Enhance imine stability and coordination strength .
-
Steric Bulk (e.g., 2,6-diisopropyl in L4 ): Promotes selective monomeric complex formation .
Comparative Yields of Ligand Derivatives :
| Ligand | Amine Substituent | Yield (%) |
|---|---|---|
| L1 | Phenyl | 91 |
| L2 | 4-Methoxyphenyl | 80 |
| L4 | 2,6-Diisopropylphenyl | 75 |
Anomalous Reaction Pathways
Unexpected dimeric palladium species (Pd-Dim ) form under specific conditions:
Scientific Research Applications
Catalysis
One of the primary applications of sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate is in catalysis, particularly in the formation of metal complexes that facilitate organic transformations. The compound interacts effectively with transition metals, especially palladium(II), forming stable complexes that enhance reaction rates and selectivity under mild conditions.
Table 1: Catalytic Applications
| Metal Complex | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Pd(II)-L1 Complex | Cross-coupling reactions | Mild temperature, DMF | Up to 91% |
| Pd(II)-L2 Complex | C–N coupling reactions | Room temperature, DMF | Varies based on substrate |
The interaction between sodium 2-formylbenzenesulfonate and aniline yields this compound with a near-quantitative yield of approximately 91% . This compound can then be used to form palladium complexes that are effective in facilitating various organic reactions.
Coordination Chemistry
The compound's ability to form coordination complexes with transition metals is significant for its application in coordination chemistry. The formation of these complexes allows for the study of their reactivity and stability, which is crucial for developing new catalytic systems.
Case Study: Palladium Complex Formation
A study demonstrated the formation of a palladium complex using this compound as a ligand. The resulting complex showed enhanced catalytic activity in C–C bond formation reactions, indicating the potential for industrial applications in organic synthesis .
Preliminary studies have indicated that this compound may exhibit biological activities, including antimicrobial properties. The sulfonate group may enhance solubility and bioavailability, making it a candidate for further investigation in pharmaceutical applications.
| Tested Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion method | Moderate inhibition against certain bacterial strains |
| Cytotoxicity | MTT assay on cancer cell lines | IC50 values suggest potential therapeutic relevance |
These findings point to the need for further research into the biological implications of this compound, particularly its efficacy against resistant strains of bacteria.
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between sodium 2-formylbenzenesulfonate and aniline. The reaction conditions can be optimized to achieve high yields, as noted earlier.
Synthesis Overview
- Reactants : Sodium 2-formylbenzenesulfonate, Aniline
- Solvent : Dimethylformamide (DMF)
- Temperature : Reflux at approximately 150 °C
- Yield : Approximately 91%
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases upon detonation. This decomposition releases a large amount of energy in the form of heat and pressure. The molecular targets and pathways involved in its explosive action include the breaking of chemical bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water vapor.
Comparison with Similar Compounds
Sodium 4-[(4-Dimethylaminophenyl)azo]benzenesulphonate (Methyl Orange)
- Structure: Contains an azo (–N=N–) group instead of an iminomethyl bridge.
- Properties: The azo group provides intense coloration (λmax ~ 505 nm in water) due to extended π-conjugation . Higher photostability compared to imino derivatives but reduced nucleophilicity.
- Applications : Widely used as a pH indicator and textile dye .
This compound
- Structure: The iminomethyl group introduces a basic nitrogen capable of hydrogen bonding and coordination with metal ions.
- Properties: Lower thermal stability than azo analogues due to the imine’s susceptibility to hydrolysis.
Key Difference: The imino group enhances reactivity toward electrophiles and metals, whereas azo derivatives prioritize stability and color intensity .
Azo-Azomethine Hybrid Dyes
Compounds like 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate () share structural motifs:
- Structure : Combines azo and imine groups with acrylate esters.
- Properties: Broader absorption spectra (λmax 400–600 nm) due to dual conjugation pathways. Higher molar extinction coefficients (~10⁴ L·mol⁻¹·cm⁻¹) than this compound .
- Applications : Used in optoelectronics and as sensors for metal ions .
Comparison : The absence of a sulfonate group in azo-azomethine dyes reduces water solubility but increases compatibility with organic polymers .
Anthraquinone-Based Sulfonates
Sodium 1-amino-4-[[4-(benzoylamino)phenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate ():
- Structure: Anthraquinone core with sulfonate and benzoylamino groups.
- Properties: High thermal stability (>300°C) and redox activity due to the anthraquinone moiety. Applications in dye-sensitized solar cells and anticancer drug design .
Key Contrast: The anthraquinone system enables redox cycling, whereas this compound lacks such multifunctionality .
Research Implications and Gaps
- Synthesis: The target compound’s preparation likely involves condensation of 4-(anilino)aniline with 2-formylbenzenesulphonic acid, analogous to azo-azomethine syntheses ().
- Contradictions: lists a CAS number (554-73-4) for a structurally similar azo compound, highlighting the need for rigorous verification of imino vs. azo functionalities .
Biological Activity
Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate, commonly referred to by its CAS number 3168-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15N2NaO3S
- Molecular Weight : 374.39 g/mol
- CAS Number : 3168-95-4
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, influencing physiological responses such as inflammation and microbial resistance .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In vitro tests indicated that this compound exhibited significant growth inhibition against these pathogens, suggesting its potential as a therapeutic agent for bacterial infections .
Anti-inflammatory Properties
Research has also highlighted the compound's anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Efficacy : A study reported the compound's minimal inhibitory concentration (MIC) values against various pathogens, showing promising results comparable to standard antibiotics .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Klebsiella pneumoniae 20 Pseudomonas aeruginosa 25 - Inflammation Studies : In an experimental model of inflammation, this compound significantly reduced edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to COX enzymes, which may explain its inhibitory effects on inflammation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate and validating its purity?
- Methodological Answer : Synthesis typically involves condensation reactions between aniline derivatives and sulfonated benzaldehyde intermediates under controlled pH (e.g., acidic or basic catalysis). Purity validation requires HPLC with UV-Vis detection (λ ~400–500 nm, typical for conjugated aromatic systems) and elemental analysis (C, H, N, S). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular ion peaks. For crystalline samples, powder X-ray diffraction (PXRD) compares experimental patterns with simulated data from single-crystal structures .
Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystallize the compound via slow evaporation in polar solvents (e.g., ethanol/water). Data collection at low temperature (100 K) improves resolution. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve the structure. Hydrogen-bonding networks (N–H⋯O/S) are analyzed using OLEX2 or Mercury, with geometric parameters (distance, angle) validated against databases like CSD .
Q. What spectroscopic techniques are optimal for characterizing its functional groups?
- Methodological Answer :
- FT-IR : Identify imine (C=N, ~1600–1650 cm⁻¹), sulfonate (S=O, ~1030–1230 cm⁻¹), and aromatic C–H stretches.
- UV-Vis : Detect π→π* transitions (λmax ~300–400 nm) and charge-transfer bands from the anilino-imine conjugation.
- NMR : ¹H/¹³C NMR in DMSO-d6 resolves aromatic protons (δ 6.5–8.5 ppm) and imine protons (δ ~8.0–9.0 ppm). DEPT-135 confirms quaternary carbons .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets?
- Methodological Answer : Use AutoDock Vina for molecular docking. Prepare the ligand (compound) by optimizing its geometry with Gaussian (DFT/B3LYP/6-31G*). Generate target protein pockets (e.g., enzymes with sulfonate-binding sites) using PyMOL. Set docking parameters: exhaustiveness = 20, grid spacing = 0.375 Å. Analyze binding poses for hydrogen bonds (e.g., sulfonate–arginine interactions) and π-stacking (aromatic–aromatic). Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic data?
- Methodological Answer : Conflicting H-bond patterns (e.g., N–H⋯O vs. N–H⋯S) may arise from polymorphism or dynamic disorder. Use temperature-dependent SCXRD (25–100 K) to stabilize structures. Compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. Complement with solid-state NMR (¹⁵N CPMAS) to probe hydrogen environments. For ambiguous cases, DFT calculations (VASP) optimize H-bond geometries .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for enhanced properties?
- Methodological Answer : Modify the anilino or sulfonate groups systematically:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to alter π-conjugation (UV-Vis redshift).
- Metal Coordination : Replace sodium with transition metals (Cu²⁺, Fe³⁺) to study chelation-driven spectral changes.
- Solubility Optimization : Replace benzenesulphonate with naphthalene sulfonate for enhanced aqueous solubility. Validate via partition coefficient (logP) measurements and cytotoxicity assays (e.g., MTT on HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
